molecular formula C14H31NO4Si B118773 (R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol CAS No. 152491-85-5

(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol

Cat. No. B118773
M. Wt: 305.49 g/mol
InChI Key: OKOFEVZCVGPZCQ-LLVKDONJSA-N
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Description

“®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol” is a chemical compound with the linear formula (CH3)3CSi(CH3)2OCH2CH[NHCO2C(CH3)3]CH2OH . It has a molecular weight of 305.49 . This compound is used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [email protected]](CO)COSi©C©©C . This indicates that it contains a chiral center at the carbon atom bonded to the hydroxyl (OH) group .


Physical And Chemical Properties Analysis

This compound has a melting point of 32-37 °C . Its optical activity is reported as [α]20/D +17°, c = 1 in chloroform .

Scientific Research Applications

Synthesis and Polymerization

  • Serine-based acetylene monomers, including derivatives of this compound, were used for synthesizing optically active poly(N-propargylamides) exhibiting large specific rotations and clear CD signals. These polymers are believed to take helical structures with predominantly one-handed screw sense, showcasing the compound's utility in advanced polymer synthesis (Sanda, Araki, & Masuda, 2004).

Chemoselective Transformations

  • This compound has been employed in chemoselective transformations of amino protecting groups, particularly for the conversion of N-tert-Boc compounds into their corresponding N-Z compounds. This application highlights its role in the field of organic synthesis and amino acid modification (Sakaitani & Ohfune, 1990).

Intermediate in Natural Product Synthesis

  • It serves as a key intermediate in the synthesis of natural products like Biotin, a crucial vitamin involved in metabolic cycles. The synthesis process included esterification, amine protection, and thiol protection, demonstrating the compound's versatility in complex organic syntheses (Qin et al., 2014).

Protecting Group in Nucleoside Synthesis

  • The tert-butyldimethylsilyl group, a part of this compound, has been effectively used as a protecting group in the synthesis of deoxynucleosides. Its selectivity and stability under various conditions make it valuable in nucleoside and nucleotide field (Ogilvie, 1973).

Ring-Opening Polymerization

  • The compound has been central to the synthesis and polymerization of amino acid-derived cyclic carbonates, facilitating the study of polymer structures and properties (Sanda, Kamatani, & Endo, 2001).

Peptidomimetic Synthesis

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOFEVZCVGPZCQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448200
Record name (R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol

CAS RN

152491-85-5
Record name (R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-o-(tert-butyldimethylsilyl)-(R)-(+)-serinol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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